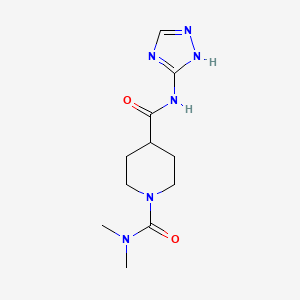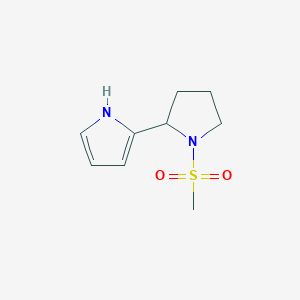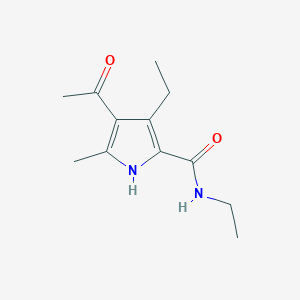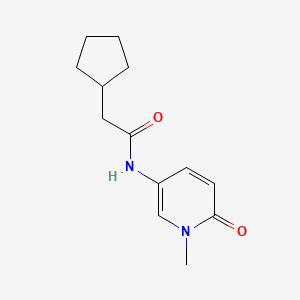![molecular formula C11H14ClN3O B7530439 5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one](/img/structure/B7530439.png)
5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one, also known as AZD9164, is a selective and potent inhibitor of the human P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family, which is involved in extracellular ATP signaling. The P2X7 receptor is expressed in various tissues, including the immune system, brain, and bone, and is involved in several physiological and pathological processes, such as inflammation, pain, and neurodegeneration. AZD9164 has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including rheumatoid arthritis, multiple sclerosis, and cancer.
Mécanisme D'action
5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one is a selective and potent inhibitor of the human P2X7 receptor, which is involved in extracellular ATP signaling. The P2X7 receptor is expressed in various tissues, including the immune system, brain, and bone, and is involved in several physiological and pathological processes, such as inflammation, pain, and neurodegeneration. By inhibiting the P2X7 receptor, 5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of rheumatoid arthritis, 5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one has been shown to reduce the expression of inflammatory cytokines and chemokines, as well as the activation of immune cells. In animal models of multiple sclerosis, 5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one has been shown to reduce the infiltration of immune cells into the central nervous system and the demyelination of neurons. In animal models of cancer, 5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one has been shown to inhibit the proliferation and migration of tumor cells, as well as the formation of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one in lab experiments include its selectivity and potency as a P2X7 receptor inhibitor, as well as its well-characterized synthesis and analytical characterization. The limitations of using 5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one in lab experiments include its potential off-target effects, as well as the need for further optimization of its pharmacokinetic and pharmacodynamic properties for clinical use.
Orientations Futures
For the research on 5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one include the optimization of its pharmacokinetic and pharmacodynamic properties for clinical use, as well as the evaluation of its safety and efficacy in clinical trials. Additionally, the potential for combination therapies with other drugs and the exploration of novel disease indications for 5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one should be investigated. Finally, the development of new P2X7 receptor inhibitors with improved selectivity and potency could provide new therapeutic options for various diseases.
Méthodes De Synthèse
The synthesis of 5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one involves several steps, including the preparation of the key intermediate, 2-amino-3-chloropyridine, and the coupling of this intermediate with the bicyclic amine, 2-azabicyclo[2.2.1]heptane. The final step involves the chlorination of the pyridazinone ring to yield the desired product, 5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one. The synthesis of 5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one has been optimized to improve yield and purity, and the final product has been characterized by various analytical techniques, including NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one has been extensively studied in preclinical models of various diseases, including rheumatoid arthritis, multiple sclerosis, and cancer. In animal models of rheumatoid arthritis, 5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one has been shown to reduce joint inflammation and bone destruction. In animal models of multiple sclerosis, 5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one has been shown to reduce neuroinflammation and improve neurological function. In animal models of cancer, 5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one has been shown to inhibit tumor growth and metastasis.
Propriétés
IUPAC Name |
5-(2-azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c1-14-11(16)10(12)9(5-13-14)15-6-7-2-3-8(15)4-7/h5,7-8H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDJXRLZGLILKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)N2CC3CCC2C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(4-propan-2-yloxyphenyl)ethyl]thiadiazole-5-carboxamide](/img/structure/B7530377.png)

![N-[(3-hydroxy-4-methoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7530388.png)
![2-[(4-Bromothiophen-2-yl)methyl-methylamino]propanamide](/img/structure/B7530393.png)
![1-[2-(4-Hydroxyphenyl)sulfanylacetyl]pyrrolidin-2-one](/img/structure/B7530395.png)



![2-Azabicyclo[2.2.1]heptan-2-yl-[6-(dimethylamino)pyridin-3-yl]methanone](/img/structure/B7530415.png)
![N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]acetamide](/img/structure/B7530420.png)


![1-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7530462.png)